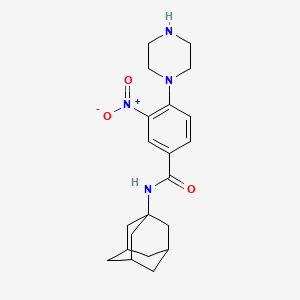
N-(1-adamantyl)-3-nitro-4-piperazin-1-ylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-adamantyl)-3-nitro-4-piperazin-1-ylbenzamide is a synthetic compound that features a unique structure combining an adamantyl group, a nitro group, and a piperazine moiety attached to a benzamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-adamantyl)-3-nitro-4-piperazin-1-ylbenzamide typically involves multiple steps. One common approach starts with the preparation of the adamantyl derivative, followed by nitration and subsequent coupling with a piperazine derivative. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(1-adamantyl)-3-nitro-4-piperazin-1-ylbenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-(1-adamantyl)-3-nitro-4-piperazin-1-ylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group provides steric bulk, which can influence the binding affinity and selectivity of the compound. The nitro group may participate in redox reactions, while the piperazine moiety can enhance solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- N-(1-adamantyl)-1-pentyl-1H-indole-3-carboxamide (APICA)
- N-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (APINACA)
- 1-Adamantylacetic acid
Uniqueness
N-(1-adamantyl)-3-nitro-4-piperazin-1-ylbenzamide is unique due to its combination of an adamantyl group, a nitro group, and a piperazine moiety. This structural arrangement provides distinct chemical and biological properties that differentiate it from other adamantyl derivatives .
Properties
CAS No. |
573942-33-3 |
|---|---|
Molecular Formula |
C21H28N4O3 |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
N-(1-adamantyl)-3-nitro-4-piperazin-1-ylbenzamide |
InChI |
InChI=1S/C21H28N4O3/c26-20(23-21-11-14-7-15(12-21)9-16(8-14)13-21)17-1-2-18(19(10-17)25(27)28)24-5-3-22-4-6-24/h1-2,10,14-16,22H,3-9,11-13H2,(H,23,26) |
InChI Key |
TWHMXCYMZLZCFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C(C=C2)C(=O)NC34CC5CC(C3)CC(C5)C4)[N+](=O)[O-] |
solubility |
40.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















